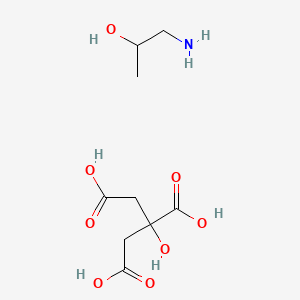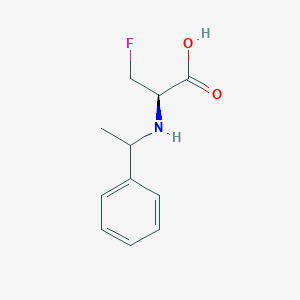
3-Fluoro-N-(1-phenylethyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(1-phenylethyl)-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorine atom attached to the third carbon of the alanine backbone and a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(1-phenylethyl)-L-alanine typically involves the introduction of the fluorine atom and the phenylethyl group through a series of chemical reactions. One common method involves the fluorination of a suitable precursor, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(1-phenylethyl)-L-alanine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The fluorine atom or the phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions may produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Fluoro-N-(1-phenylethyl)-L-alanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(1-phenylethyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the phenylethyl group can influence its overall pharmacokinetic properties. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-L-alanine: Similar in structure but lacks the phenylethyl group.
N-(1-Phenylethyl)-L-alanine: Similar in structure but lacks the fluorine atom.
3-Chloro-N-(1-phenylethyl)-L-alanine: Similar in structure but has a chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-N-(1-phenylethyl)-L-alanine is unique due to the presence of both the fluorine atom and the phenylethyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the phenylethyl group can influence the compound’s overall pharmacokinetic profile.
Properties
CAS No. |
39621-45-9 |
|---|---|
Molecular Formula |
C11H14FNO2 |
Molecular Weight |
211.23 g/mol |
IUPAC Name |
(2R)-3-fluoro-2-(1-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-8(9-5-3-2-4-6-9)13-10(7-12)11(14)15/h2-6,8,10,13H,7H2,1H3,(H,14,15)/t8?,10-/m0/s1 |
InChI Key |
FXPGGXQVZDUHAZ-HTLJXXAVSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N[C@@H](CF)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


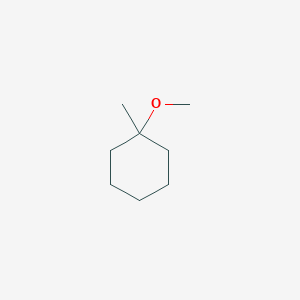
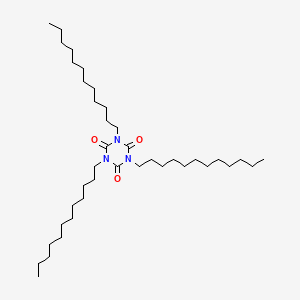
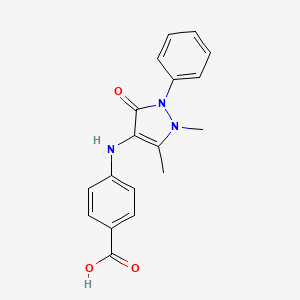
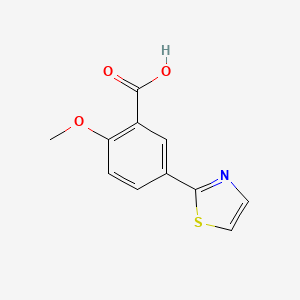


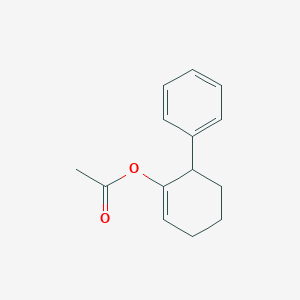
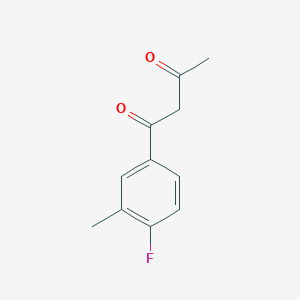
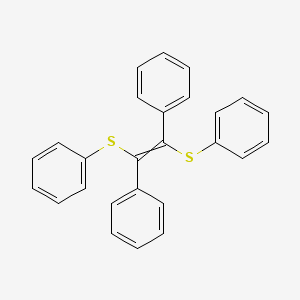

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)

